molecular formula C18H20N4O2S B6527817 N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide CAS No. 1019095-46-5

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

カタログ番号 B6527817
CAS番号: 1019095-46-5
分子量: 356.4 g/mol
InChIキー: SKRHDTAMXQCXKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide, also known as SB-FI-26, is a synthetic molecule used in scientific research. It is a small molecule inhibitor of the histone deacetylase (HDAC) enzyme family, and has been studied for its potential therapeutic applications. SB-FI-26 has been studied for its ability to modulate gene expression, regulate cell proliferation and differentiation, and induce apoptosis in cancer cells.

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction is characterized by a mixed inhibition type, as indicated by Lineweaver–Burk’s V −1 – [S] −1 double-reciprocal plot . The compound’s inhibitory activity was confirmed through in vitro testing using Ellman spectrophotometry .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . The compound’s action on AChE leads to an increase in acetylcholine levels, potentially affecting cognitive functions.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were predicted using in silico methods . The lead compound presented satisfactory drug-like characteristics and ADME properties . .

Result of Action

The primary result of the compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . This could potentially enhance cholinergic transmission, affecting cognitive functions.

実験室実験の利点と制限

The advantages of using N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit HDACs. Additionally, this compound has been shown to inhibit the growth of a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, the use of this compound in laboratory experiments is limited by its potential toxicity and its potential to induce apoptosis in normal cells.

将来の方向性

The potential therapeutic applications of N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide are promising, and there are many potential future directions for research. These include further investigation of the role of HDACs in cancer biology, development of new synthesis methods, and exploration of the potential of this compound as an anti-cancer drug. Additionally, further research is needed to investigate the potential toxicity of this compound, as well as its potential to induce apoptosis in normal cells. Finally, further studies are needed to investigate the potential of this compound as an inhibitor of other enzymes involved in gene expression, cell proliferation, and apoptosis.

合成法

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide can be synthesized using a variety of methods. One such method is the synthesis of this compound from the reaction of 4-methoxyphenylthiazole-2-carboxylic acid and 3-methyl-1H-pyrazol-5-yl butanamide. This method involves the condensation of the two reagents in the presence of a base such as sodium carbonate, followed by the hydrolysis of the resulting product.

科学的研究の応用

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide has been studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer. Additionally, this compound has been used in studies to investigate the role of HDACs in regulating gene expression, cell proliferation and differentiation, and apoptosis.

特性

IUPAC Name

N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-5-17(23)20-16-10-12(2)21-22(16)18-19-15(11-25-18)13-6-8-14(24-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRHDTAMXQCXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。